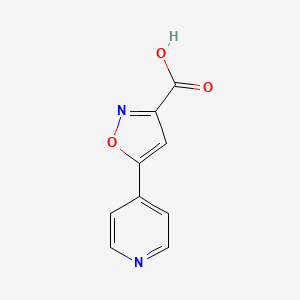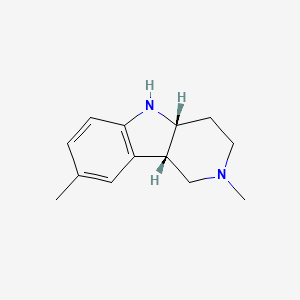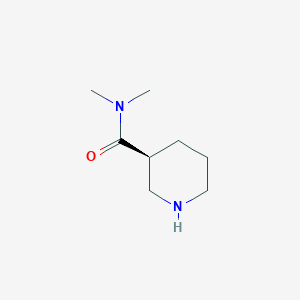
(S)-N,N-dimethylpiperidine-3-carboxamide
概要
説明
(S)-N,N-dimethylpiperidine-3-carboxamide, also known as S-DMPCC, is an organic compound with a molecular formula of C7H14N2O. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. S-DMPCC is a chiral molecule, meaning that it has two distinct stereoisomers, (R)-N,N-dimethylpiperidine-3-carboxamide and (S)-N,N-dimethylpiperidine-3-carboxamide. This molecule is used in many applications, ranging from chemical synthesis to drug development.
科学的研究の応用
Catalysis and Asymmetric Synthesis
(S)-N,N-dimethylpiperidine-3-carboxamide: plays a crucial role in asymmetric synthesis due to its chiral nature. It serves as a ligand in transition metal-catalyzed reactions, enabling the formation of enantiomerically enriched products. Researchers have utilized DMPC in various catalytic processes, such as Suzuki-Miyaura cross-coupling reactions and asymmetric hydrogenations .
Medicinal Chemistry and Drug Development
a. Antiviral Agents: DMPC derivatives have shown promise as antiviral agents. Researchers explore their potential against RNA viruses, including influenza and HIV. The compound’s unique structural features contribute to its activity by interfering with viral replication .
b. Neurological Disorders: DMPC analogs have been investigated for their neuroprotective effects. They modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Biomedical Imaging and Probes
a. Fluorescent Probes: DMPC-based fluorescent probes are employed in cellular imaging and diagnostics. Their selective binding to specific biomolecules allows visualization of cellular processes and disease markers .
Materials Science and Nanotechnology
a. Surface-Functionalized Nanoparticles: Researchers have functionalized silica nanoparticles with DMPC to enhance their stability, biocompatibility, and drug-delivery capabilities. These modified nanoparticles find applications in drug delivery, environmental remediation, and wastewater treatment .
Organocatalysis and Green Chemistry
a. Organocatalysts: DMPC derivatives serve as efficient organocatalysts in various reactions, including Michael additions and aldol reactions. Their use promotes greener synthetic routes by avoiding toxic metals .
Chiral Separations and Analytical Chemistry
a. Chiral Stationary Phases: DMPC-based chiral stationary phases are employed in high-performance liquid chromatography (HPLC) for enantiomeric separations. These phases enable precise analysis of chiral compounds in pharmaceuticals, food, and environmental samples .
特性
IUPAC Name |
(3S)-N,N-dimethylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSDFCJMDZZDKK-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@H]1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N,N-dimethylpiperidine-3-carboxamide | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



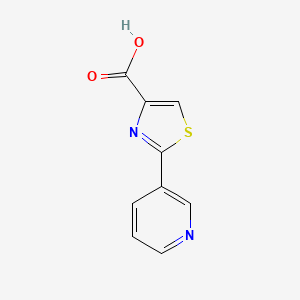
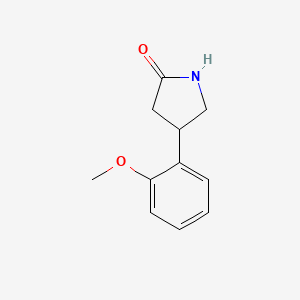
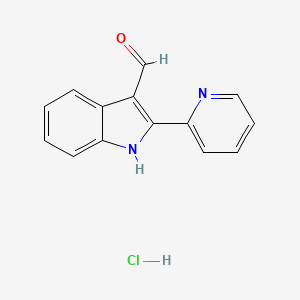
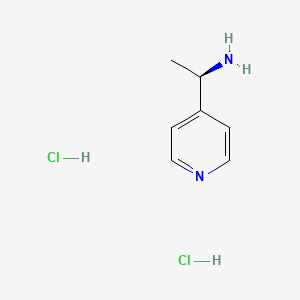
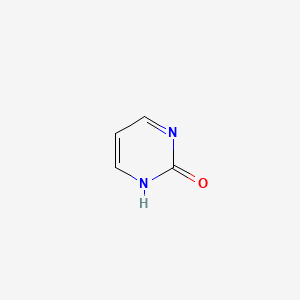


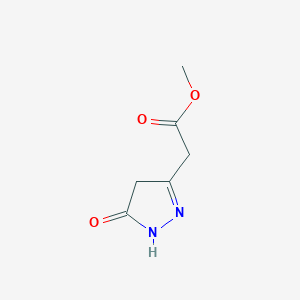

![1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B3024176.png)
